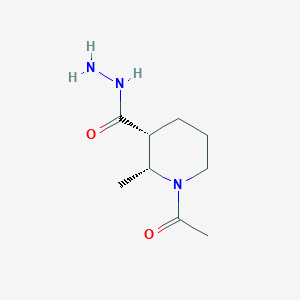
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as CMU, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is not fully understood. However, it has been proposed that 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been found to inhibit the replication of certain viruses and bacteria. In addition, 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are some limitations to working with 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. It is a highly reactive compound and requires careful handling. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its potential targets in cells. Additionally, the potential use of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in combination with other drugs for the treatment of cancer and other diseases is an area of active research. Finally, the development of new methods for the synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its derivatives is an area of ongoing interest.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea involves the condensation of 2-chlorophenyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine. The reaction takes place in the presence of a suitable solvent and a catalyst under controlled conditions. The final product is obtained after purification and characterization using various analytical techniques.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-18-10(7-8-19-2)9-15-13(17)16-12-6-4-3-5-11(12)14/h3-6,10H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCGCOFYQQYFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B2621222.png)
![(3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2621224.png)

![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2621230.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2621231.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2621234.png)
![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2621235.png)
![8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2621237.png)
![N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2621238.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2621239.png)

![4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2621241.png)
![N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide)](/img/structure/B2621242.png)
